
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a versatile chemical compound with a molecular formula of C13H24N4O and a molecular weight of 252.36 g/mol . This compound features a morpholine ring attached to a triazole ring, which is further substituted with a neopentyl group. The unique structure of this compound makes it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves several steps. One common synthetic route includes the reaction of morpholine with a triazole derivative under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or triazole ring is substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine include other triazole and morpholine derivatives. Some examples are:
- 4-(2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- 4-(2-(5-Phenyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- 4-(2-(5-Chlorophenyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the neopentyl group in this compound provides unique steric and electronic effects, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H24N4O |
|---|---|
Molecular Weight |
252.36 g/mol |
IUPAC Name |
4-[2-[5-(2,2-dimethylpropyl)-1H-1,2,4-triazol-3-yl]ethyl]morpholine |
InChI |
InChI=1S/C13H24N4O/c1-13(2,3)10-12-14-11(15-16-12)4-5-17-6-8-18-9-7-17/h4-10H2,1-3H3,(H,14,15,16) |
InChI Key |
NKZIOVYVIOUINY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC(=NN1)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



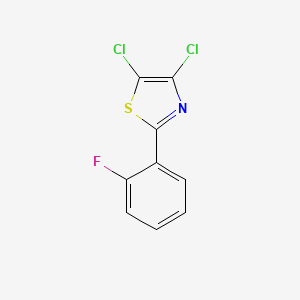

![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)
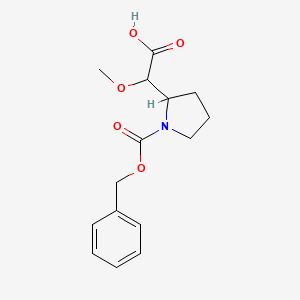
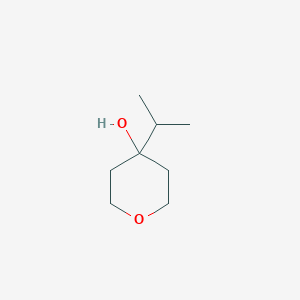
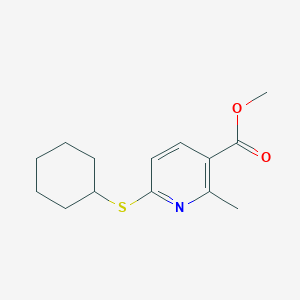
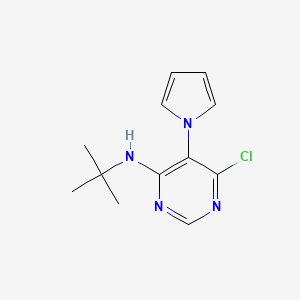
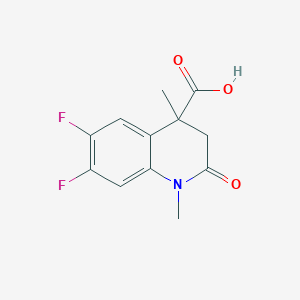
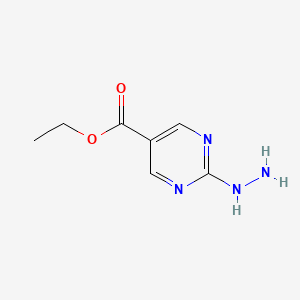


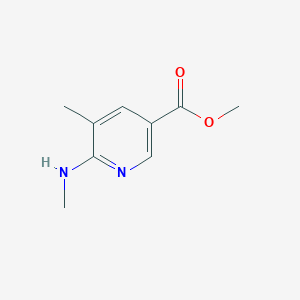
![2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B11802749.png)
